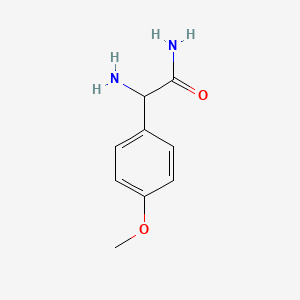

2-Amino-2-(4-methoxyphenyl)acetamide

Description

Contextualization within Modern Organic Chemistry and Medicinal Chemistry Research Paradigms

In contemporary chemical research, the acetamide (B32628) functional group is a cornerstone of medicinal chemistry and drug discovery. Acetamide derivatives are recognized as important scaffolds and pharmacophores that exhibit a vast array of biological activities. researchgate.netarchivepp.com Research has demonstrated their potential as anti-inflammatory, antimicrobial, analgesic, anticonvulsant, and anticancer agents. researchgate.netontosight.aiontosight.ai The versatility of the acetamide structure allows for extensive synthetic modifications, enabling researchers to fine-tune pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects. researchgate.net

Phenylacetamide derivatives, in particular, serve as crucial building blocks in the synthesis of more complex molecules. The strategic combination of an amide linkage with an aromatic ring is a common motif in many biologically active compounds. nih.gov Researchers frequently utilize this structural framework to design novel molecules that can interact with specific biological targets, such as enzymes or cellular receptors. ontosight.aigalaxypub.co The exploration of these derivatives is a dynamic area of research, focused on developing agents with enhanced efficacy and selectivity. researchgate.net

Significance of 2-Amino-2-(4-methoxyphenyl)acetamide as a Multifunctional Chemical Entity in Academic Inquiry

This compound, with its distinct combination of functional groups, is a significant compound for academic investigation. Its structure is closely related to key intermediates used in the synthesis of pharmaceuticals. For instance, the isomeric compound, N-(4-Amino-2-methoxyphenyl)acetamide, is a known precursor in the synthesis of the side chain for the anticancer drug Amsacrine. iucr.org This connection underscores the relevance of the aminophenylacetamide scaffold in developing clinically important molecules.

The molecule's chirality, stemming from the carbon atom bonded to the amino, phenyl, and acetamide groups, makes it a valuable chiral building block in asymmetric synthesis. Its chemical properties, detailed in the table below, provide a baseline for its use as a reactant and intermediate in various chemical transformations.

Physicochemical Properties of (2R)-2-Amino-2-(4-methoxyphenyl)acetamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂N₂O₂ | PubChem |

| Molecular Weight | 180.20 g/mol | PubChem |

| IUPAC Name | (2R)-2-amino-2-(4-methoxyphenyl)acetamide | PubChem |

| CAS Number | 67412-96-8 | PubChem |

Note: Data corresponds to the (R)-enantiomer. Data generated from PubChem. nih.gov

Detailed research findings have elucidated specific synthetic pathways and spectroscopic characteristics of this compound. One documented synthesis involves the reaction of 4-methoxyphenylglycine with thionyl chloride in methanol (B129727), followed by treatment with ammonia (B1221849). chemicalbook.com

Synthesis of this compound

| Starting Material | Reagents | Yield |

|---|

Data sourced from ChemicalBook. chemicalbook.com

The structural identity of the synthesized product has been confirmed through spectroscopic methods, such as Nuclear Magnetic Resonance (NMR).

¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.77 | br s | 2H | NH₂ |

| 3.80 | s | 3H | OCH₃ |

| 4.50 | s | 1H | CH |

| 5.52 | s | 1H | Amide NH |

| 6.83 | s | 1H | Amide NH |

| 6.87-6.91 | m | 2H | Aromatic CH |

Note: The original source indicates two signals for amide protons (5.52 and 6.83 ppm) and a broad singlet for the primary amine (1.77 ppm). Data sourced from ChemicalBook. chemicalbook.com

Evolution of Research Perspectives and Methodologies Applied to Aminophenylacetamide Derivatives

The scientific approach to studying aminophenylacetamide derivatives has evolved significantly over time. Initial research efforts were predominantly centered on the synthesis of novel analogues and the characterization of their fundamental chemical and physical properties. Methodologies for creating the core amide bond and modifying peripheral functional groups were the primary focus. archivepp.com

In recent decades, the field has incorporated a more integrated, multidisciplinary approach. The advent of powerful computational tools has revolutionized how these derivatives are studied. Methodologies such as molecular docking are now routinely used to predict and analyze the interactions between acetamide-based compounds and their biological targets, such as the COX-II enzyme. researchgate.netarchivepp.comgalaxypub.co These in silico studies provide crucial insights into structure-activity relationships (SAR), guiding the rational design of more potent and selective molecules before their synthesis. nih.govnih.gov

Furthermore, the scope of biological evaluation has expanded considerably. While early studies may have screened for broad activities, current research often involves testing against specific cancer cell lines, various bacterial strains, and defined enzymatic pathways. nih.govglobalresearchonline.net This targeted approach allows for a more nuanced understanding of a compound's mechanism of action and its potential for therapeutic application. The synthesis of hybrid molecules, which covalently link an aminophenylacetamide pharmacophore with other bioactive moieties, represents a modern strategy to develop agents that can engage multiple targets simultaneously. nih.gov This evolution reflects a broader trend in chemical biology and drug discovery toward more precise, mechanism-driven research.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZADAWVLFGIAKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Strategic Derivatization of 2 Amino 2 4 Methoxyphenyl Acetamide

Novel and Efficient Synthetic Routes for 2-Amino-2-(4-methoxyphenyl)acetamide

The synthesis of this compound can be achieved through various routes, often starting from the corresponding α-amino acid, 2-amino-2-(4-methoxyphenyl)acetic acid (4-methoxyphenylglycine). A common laboratory-scale method involves a two-stage process. chemicalbook.com Initially, the carboxylic acid group of 4-methoxyphenylglycine is converted into a more reactive intermediate, such as an acyl chloride or an ester. For instance, treatment of an ice-cold suspension of 4-methoxyphenylglycine in methanol (B129727) with thionyl chloride leads to the formation of the methyl ester intermediate. chemicalbook.com This is followed by amidation, where the intermediate is treated with ammonia (B1221849) to yield the final acetamide (B32628) product. chemicalbook.com

The reaction conditions for this synthesis are summarized in the table below.

| Step | Reagents | Solvent | Temperature | Time |

| Esterification | 4-methoxyphenylglycine, Thionyl chloride | Methanol | 0°C to reflux | 3.5 hours |

| Amidation | Methyl 2-amino-2-(4-methoxyphenyl)acetate, Ammonia | Water | 20°C | Overnight |

The central carbon atom in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-amino-2-(4-methoxyphenyl)acetamide and (S)-2-amino-2-(4-methoxyphenyl)acetamide. nih.gov The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, methods for stereoselective and enantioselective synthesis, which selectively produce one enantiomer over the other, are of paramount importance.

Enantioselective synthesis of α-amino acid derivatives is a well-established field, and these principles can be applied to the synthesis of chiral α-amino amides. rsc.org One common strategy involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a key bond-forming reaction. For example, enantioselective routes to α-alkenyl α-amino acid derivatives have been developed using N-H insertion reactions of vinyldiazoacetates, cooperatively catalyzed by dirhodium(II) carboxylates and chiral spiro phosphoric acids. rsc.org Such methodologies can achieve high yields and excellent enantioselectivity (e.g., 83–98% enantiomeric excess). rsc.org

Asymmetric catalysis is a powerful tool for the efficient synthesis of enantiopure chiral molecules. frontiersin.org This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a single enantiomer of the product. For the synthesis of optically active α-amino amides, several catalytic strategies can be envisioned.

Chiral Brønsted acids or bases can catalyze a variety of asymmetric transformations under mild conditions. frontiersin.org These catalysts function by creating a chiral environment around the substrate through complex hydrogen-bonding networks, thereby directing the approach of reagents to one face of the molecule. frontiersin.org Another prominent method is transition-metal catalysis, particularly using chiral rhodium complexes for asymmetric hydrogenation of precursor molecules like enamides or dehydroamino esters. frontiersin.org This method has been successfully applied in continuous flow systems to produce α- and β-amino acid esters in excellent yield and enantiopurity (97–99% ee). frontiersin.org These established catalytic systems represent a promising avenue for the asymmetric synthesis of optically active this compound.

Modern chemical synthesis places a strong emphasis on sustainability, guided by the principles of green chemistry. unibo.it These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of synthesizing this compound, several green chemistry strategies can be implemented.

A key focus is the replacement of hazardous solvents. For instance, N,N-dimethylformamide (DMF), a common solvent in peptide synthesis, can be replaced with greener alternatives like ethyl acetate (B1210297) (EtOAc). unibo.it The choice of coupling reagent for amide bond formation is also critical. Propylphosphonic anhydride (B1165640) (T3P®) has emerged as a green and highly efficient coupling reagent that allows for rapid reactions, often reaching completion in minutes at room temperature, and minimizes racemization. unibo.it

Targeted Functionalization and Advanced Derivatization Strategies

Derivatization, or the chemical modification of a compound, is a fundamental strategy used to create new molecules with altered properties or to prepare a compound for specific types of analysis. For this compound, both the primary amino group and the acetamide group offer sites for targeted functionalization.

The primary amino group is a highly reactive nucleophilic center, making it an ideal target for a wide range of chemical transformations. Derivatization of this group is commonly employed to enhance detectability in analytical techniques like high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). actascientific.com

Common derivatizing agents for primary amines include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. actascientific.com

Dansyl Chloride: Forms highly fluorescent sulfonamide derivatives that are easily detected. actascientific.com

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): A silylation reagent that replaces active hydrogens on the amino group with a nonpolar tert-butyldimethylsilyl (TBDMS) group, increasing volatility for GC analysis.

2-Nitrophenylsulfonyl (Nosyl) Moiety Reagents: These reagents can be used to create derivatives with characteristic fragment ions in mass spectrometry, allowing for highly selective and sensitive quantification. nih.gov

These transformations are not only useful for analysis but can also be used to create research probes by attaching reporter groups, affinity labels, or other functionalities to the amino moiety. mdpi.com

| Derivatization Reagent | Functional Group Targeted | Purpose |

| o-Phthalaldehyde (OPA) | Primary Amine | Fluorescence Detection (HPLC) |

| Dansyl Chloride | Primary Amine | Fluorescence Detection (HPLC) |

| MTBSTFA | Primary Amine, Hydroxyl, Thiol | Increase Volatility (GC-MS) |

| Nosyl-based Reagents | Primary Amine | Selective Detection (MS/MS) |

The acetamide group is generally less reactive than the primary amino group but can still undergo several important chemical transformations. These modifications can fundamentally alter the structure and properties of the parent molecule.

One of the most common reactions is the hydrolysis of the amide bond, which can be achieved under acidic or basic conditions to convert the acetamide back to the corresponding carboxylic acid, 2-amino-2-(4-methoxyphenyl)acetic acid. This reaction can be useful for prodrug strategies or for further synthetic manipulations at the carboxyl group.

Another key transformation is the reduction of the amide to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can convert the acetamide functionality into an ethylamine (B1201723) derivative, specifically N-(2-(4-methoxyphenyl)ethyl)amine. This changes the core scaffold of the molecule, providing access to a different class of compounds.

While the nitrogen of a primary amide is less nucleophilic than a primary amine, it can undergo N-acylation under specific conditions. For example, 2-acyl-4,5-dichloropyridazin-3-ones have been used as chemoselective N-acylating reagents for amines, and similar principles could potentially be adapted for the acylation of the acetamide nitrogen, though this is less common. organic-chemistry.org These transformations allow for the strategic modification of the acetamide group to explore structure-activity relationships and develop new chemical entities.

Regioselective Substitutions and Complex Transformations on the 4-Methoxyphenyl (B3050149) Ring

The 4-methoxyphenyl moiety of this compound is amenable to a range of electrophilic aromatic substitution reactions. The methoxy (B1213986) group, being a strong activating group, directs incoming electrophiles primarily to the ortho and para positions. However, since the para position is already occupied, substitutions are generally directed to the ortho position (positions 3 and 5) relative to the methoxy group. The presence of the acetamide group can also influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using standard nitrating agents. For instance, the nitration of N-acetyl-p-toluidine, a structurally similar compound, using a mixture of nitric acid and sulfuric acid in a sulfuric acid medium of 40% to 78% strength at temperatures between 15 and 30°C has been reported. google.com A similar approach could be adapted for this compound, likely yielding the 3-nitro derivative. The reaction of p-anisidine (B42471) with nitric acid in the presence of acetic anhydride also leads to the formation of 2-nitro-4-methoxyacetanilide. orgsyn.org The regioselectivity is governed by the powerful directing effect of the methoxy group.

Halogenation: Regioselective halogenation of the 4-methoxyphenyl ring can be accomplished using various halogenating agents. For instance, the bromination of activated aromatic compounds can be achieved with N-bromosuccinimide (NBS). In the case of a stable synthetic bacteriochlorin (B1244331) containing a 5-methoxy group, regioselective bromination with NBS occurred at the 15-position. nih.gov This suggests that direct bromination of this compound with NBS would likely yield the 3-bromo derivative.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are powerful methods for forming carbon-carbon bonds on aromatic rings. wikipedia.orgmt.com These reactions are typically catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃). mt.com The acylation of N-acetyl-protected amino acids can be a viable route to introduce keto functionalities. While direct Friedel-Crafts reactions on this compound might be complicated by the presence of the amino and amide groups, which can coordinate with the Lewis acid catalyst, protection of the amino group would facilitate these transformations.

| Reaction | Typical Reagents | Expected Major Product | Key Considerations |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Amino-2-(3-nitro-4-methoxyphenyl)acetamide | Reaction temperature and acid concentration are crucial for selectivity and to avoid over-nitration. |

| Bromination | N-Bromosuccinimide (NBS) | 2-Amino-2-(3-bromo-4-methoxyphenyl)acetamide | The reactivity of the substrate and the choice of solvent can influence the outcome. |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | 2-Amino-2-(3-acyl-4-methoxyphenyl)acetamide (with N-protection) | Protection of the amino group is likely necessary to prevent interference with the Lewis acid catalyst. |

Process Chemistry Considerations for Scalable Synthesis in Research Settings

Synthetic Route Selection

Several synthetic routes to α-amino acids and their amides are available, each with its own advantages and disadvantages for scale-up. Common methods include the Strecker synthesis and the amidomalonate synthesis. libretexts.org The choice of route for a scalable synthesis in a research setting would depend on factors such as the availability and cost of starting materials, the number of synthetic steps, and the ease of purification. A simplified method for the preparation of alpha-amino acid amides involves the treatment of the corresponding amino acid esters with methanolic ammonia. acs.org

Reaction Optimization and Control

For larger-scale syntheses, it is crucial to optimize reaction parameters to ensure consistent yields and purity. This includes:

Solvent Selection: Choosing an appropriate solvent that is effective for the reaction, allows for easy product isolation, and has a favorable safety and environmental profile.

Temperature Control: Exothermic reactions, such as nitrations, require efficient cooling to prevent side reactions and ensure safety. jlu.edu.cn

Reagent Addition: The rate of addition of reactive reagents should be carefully controlled to maintain the desired reaction temperature and minimize the formation of impurities.

Work-up and Purification: The work-up procedure should be designed to efficiently remove byproducts and unreacted starting materials. Crystallization is often the preferred method for purification on a larger scale as it can provide high purity in a single step.

Challenges in Scale-Up

Scaling up the synthesis of chiral molecules like this compound can present specific challenges. Maintaining enantiomeric purity throughout the synthetic sequence is paramount. rsc.org The design and synthesis of novel l-phenylglycine (B554971) derivatives have been explored, highlighting the importance of stereochemical control. nih.govnih.gov

| Process Aspect | Key Considerations for Scale-Up | Potential Challenges |

|---|---|---|

| Starting Materials | Cost, availability, and purity of starting materials like p-anisidine derivatives. orgsyn.org | Inconsistent quality of starting materials can affect reaction outcomes. |

| Reaction Conditions | Efficient heat transfer, mixing, and control of reagent addition rates. | Runaway reactions, formation of hot spots, and generation of new impurities. |

| Product Isolation and Purification | Development of a robust crystallization procedure for efficient purification. | Difficulty in achieving desired purity, polymorphism, and product losses during isolation. |

| Chirality | Preservation of the stereocenter throughout the synthetic sequence. | Racemization under harsh reaction conditions. |

Comprehensive Spectroscopic and Advanced Structural Elucidation of 2 Amino 2 4 Methoxyphenyl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule. For 2-Amino-2-(4-methoxyphenyl)acetamide, ¹H and ¹³C NMR would provide foundational information about its chemical environment.

The expected ¹H NMR spectrum would feature distinct signals for the protons of the methoxy (B1213986) group, the aromatic ring, the chiral methine proton (α-carbon), and the amide and amine protons. The aromatic protons would likely appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methine proton, adjacent to the amino and acetamide (B32628) groups, would appear as a singlet, while the methoxy group protons would also be a singlet. The amide (CONH₂) and amine (NH₂) protons would present as broad singlets, and their chemical shifts could be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom, including the methoxy carbon, the carbons of the aromatic ring (with symmetry leading to fewer than six signals), the chiral α-carbon, and the carbonyl carbon of the amide group.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While specific 2D NMR data for this compound is not available, these techniques would be invaluable for unambiguous signal assignment. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this molecule, the most significant correlation would be observed between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. nih.gov It would definitively link the proton signals of the methine, methoxy, and aromatic groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's 3D conformation. Correlations might be observed between the methine proton and the ortho-protons of the phenyl ring, which would help define the molecule's preferred spatial arrangement.

Table 1: Predicted 2D NMR Correlations for this compound

| Technique | Expected Key Correlations | Information Gained |

|---|---|---|

| COSY | Aromatic H (ortho) ↔ Aromatic H (meta) | Confirms connectivity within the phenyl ring. |

| HSQC | Methine H ↔ Methine C (α-carbon)Aromatic H's ↔ Aromatic C'sMethoxy H's ↔ Methoxy C | Assigns carbons directly attached to protons. |

| HMBC | Methine H ↔ Carbonyl CMethine H ↔ Aromatic C'sMethoxy H's ↔ Aromatic C (ipso) | Confirms the connection of the amino-acetamide group and methoxy group to the phenyl ring. |

| NOESY | Methine H ↔ Aromatic H (ortho)Amine H's ↔ Methine H | Provides information on spatial proximity and molecular conformation. |

Dynamic NMR for Rotamerism and Intramolecular Dynamics

Dynamic NMR (DNMR) studies could provide insights into the rotational barriers and intramolecular dynamics of this compound. Specifically, rotation around the bond between the chiral carbon and the phenyl ring, as well as the C-N bond of the amide group, could be investigated. At low temperatures, distinct signals for different rotational isomers (rotamers) might be observable, which would coalesce into averaged signals as the temperature increases. The temperature at which coalescence occurs can be used to calculate the energy barrier for the rotational process. No published DNMR studies for this specific compound were found.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.govnih.gov For this compound (C₉H₁₂N₂O₂), the expected exact mass of the molecular ion [M]⁺ would be approximately 180.0899 g/mol . nih.gov HRMS analysis would validate this precise mass, confirming the molecular formula.

While a detailed experimental fragmentation pattern is not available, a predicted pattern under electron ionization (EI) can be proposed based on the structure. The molecular ion would likely be observed, and key fragmentation pathways would include:

Loss of the acetamide group (-C(=O)NH₂): This would lead to a significant fragment ion.

Cleavage of the C-C bond between the alpha-carbon and the phenyl ring, resulting in a resonance-stabilized methoxyphenyl-containing fragment.

Loss of the methoxy group (-OCH₃) or a methyl radical (-CH₃) from the aromatic ring.

Table 2: Predicted Key Fragments in Mass Spectrometry of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 180 | [C₉H₁₂N₂O₂]⁺ | Molecular Ion |

| 136 | [C₈H₁₀NO]⁺ | Loss of CONH₂ |

| 121 | [C₇H₇O]⁺ | Benzylic cleavage, formation of methoxybenzyl cation |

| 108 | [C₇H₈O]⁺ | Rearrangement and loss of HCN from [C₈H₁₀NO]⁺ |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, provides detailed information about the functional groups present in a molecule and insights into its structure and bonding. researchgate.net

Detailed Characterization of Specific Functional Group Vibrations

The FT-IR and Raman spectra of this compound would be characterized by vibrations corresponding to its primary amine, primary amide, ether, and substituted aromatic functionalities.

N-H Vibrations: The primary amine (-NH₂) and amide (-CONH₂) groups would exhibit N-H stretching vibrations, typically in the region of 3400-3200 cm⁻¹. Amides usually show two bands (Amide A and B). The N-H bending (scissoring) vibration would be expected around 1650-1580 cm⁻¹.

C=O Vibration (Amide I): A strong, characteristic C=O stretching band (Amide I) for the primary amide would be prominent in the IR spectrum, typically appearing around 1680-1650 cm⁻¹.

C-N Vibrations: The C-N stretching vibrations for both the amine and amide groups would be found in the 1400-1000 cm⁻¹ region.

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring would appear in the 1600-1450 cm⁻¹ region. C-H stretching from the aromatic ring would be observed just above 3000 cm⁻¹. The 1,4-disubstitution pattern would give rise to a characteristic out-of-plane C-H bending vibration in the 850-800 cm⁻¹ region.

C-O Ether Vibrations: The aryl-alkyl ether linkage (-O-CH₃) would produce strong C-O stretching bands, typically an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine/Amide (-NH₂) | N-H Stretch | 3400 - 3200 |

| Amide (-CONH₂) | C=O Stretch (Amide I) | 1680 - 1650 |

| Amine/Amide (-NH₂) | N-H Bend | 1650 - 1580 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aryl Ether (-O-CH₃) | C-O Asymmetric Stretch | ~1250 |

| Aryl Ether (-O-CH₃) | C-O Symmetric Stretch | ~1040 |

Conformational Insights and Intermolecular Interactions from Vibrational Spectra

The precise positions and shapes of the vibrational bands, particularly the N-H and C=O stretching bands, are sensitive to the molecular environment. Hydrogen bonding, both intramolecularly (between the amine and amide groups) and intermolecularly (between molecules in the solid state or in solution), would cause these bands to broaden and shift to lower frequencies. A comparative analysis of the spectra in different phases (solid vs. dilute solution in a non-polar solvent) could help differentiate between inter- and intramolecular interactions. Such detailed conformational and interaction studies based on experimental vibrational spectra of this compound have not been reported in the reviewed literature.

Single-Crystal X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would provide key structural parameters. The process involves growing a high-quality single crystal of the compound and exposing it to an X-ray beam. The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing bond lengths, bond angles, and torsion angles.

If a study were available, a data table summarizing the crystallographic information would be presented, typically including:

| Parameter | Value |

| Chemical Formula | C₉H₁₂N₂O₂ |

| Formula Weight | 180.20 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| β (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules per unit cell) | Data not available |

| Density (calculated) | Data not available |

Analysis of Crystal Packing, Hydrogen Bonding Networks, and Intermolecular Interactions

The crystal structure would reveal how molecules of this compound pack in the solid state. The primary amino group (-NH₂) and the primary amide (-CONH₂) are strong hydrogen bond donors and acceptors. Therefore, it is expected that the crystal packing would be dominated by an extensive network of intermolecular hydrogen bonds. Likely interactions would include N-H···O bonds between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule, as well as between the amide N-H and a carbonyl oxygen. These interactions often form recognizable patterns or motifs, such as chains or dimers.

Determination of Absolute Configuration (if chiral)

The compound this compound possesses a stereocenter at the carbon atom bonded to the amino, amide, and phenyl groups, meaning it is chiral and exists as two enantiomers (R and S). X-ray crystallography on a crystal grown from an enantiomerically pure sample is a powerful tool for determining the absolute configuration. This is typically achieved through the analysis of anomalous dispersion effects, which are subtle differences in X-ray scattering when the radiation wavelength is near an absorption edge of an atom in the crystal. The result of this analysis is often expressed as the Flack parameter; a value close to zero for a given configuration confirms the assignment with high confidence. No such study has been reported for this compound.

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Stereochemical Research

Chiroptical techniques like CD and ORD are essential for studying chiral molecules in solution.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum for an enantiomer of this compound would be expected to show specific signals, known as Cotton effects, corresponding to the electronic transitions of its chromophores: the phenyl ring and the amide group.

The amide chromophore typically exhibits an n→π* transition around 210-230 nm and a π→π* transition around 190-200 nm.

The 4-methoxyphenyl (B3050149) group has aromatic transitions in the near-UV region (around 220 nm and 270-280 nm).

The sign (positive or negative) and magnitude of these Cotton effects are unique to a specific enantiomer and can be used to assign or confirm its absolute configuration by comparing experimental spectra to theoretical calculations or to spectra of structurally similar compounds.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of the wavelength of light. An ORD curve displays the magnitude of rotation at different wavelengths. In regions where the molecule absorbs light, the curve will show a characteristic peak and trough, which constitutes a Cotton effect. The shape and sign of the Cotton effect in an ORD spectrum are directly related to the stereochemistry of the molecule. For this compound, ORD could provide complementary information to CD for stereochemical assignment.

Without experimental data, no specific spectral details or tables can be provided.

Computational Chemistry and Theoretical Investigations of 2 Amino 2 4 Methoxyphenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the fundamental equations of quantum mechanics for a given molecular system. These methods provide detailed information about electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. biointerfaceresearch.com For 2-Amino-2-(4-methoxyphenyl)acetamide, DFT calculations, often using functionals like B3LYP or B3PW91 with a suitable basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and determine its electronic properties. biointerfaceresearch.comopenaccesspub.orgresearchgate.net

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and the electrical transport properties of the molecule. nih.govnih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily polarized. nih.govnih.gov The charge transfer interactions within the molecule can be efficiently characterized by the HOMO-LUMO energy gap. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a theoretical basis for understanding the molecule's reactivity.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to a change in its electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates a higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of a molecule to attract electrons to itself. |

| Chemical Potential (μ) | μ = -χ | The escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |

This table outlines the definitions and formulas for global reactivity descriptors typically calculated from DFT. The actual values depend on the specific computational method and basis set used.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate the computed molecular structure. researchgate.net DFT methods can accurately calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net The calculated wavenumbers are often scaled by a specific factor to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental spectra. researchgate.net This comparative analysis aids in the definitive assignment of vibrational modes to specific functional groups within the molecule. openaccesspub.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. researchgate.net The correlation between theoretical and experimental chemical shifts is another powerful tool for structural confirmation. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, such as those observed in UV-Visible spectroscopy, providing insights into the molecule's absorption properties. openaccesspub.orgresearchgate.net

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretch | Amine (NH₂) | 3450 | 3445 |

| N-H Stretch | Amide (NH₂) | 3350 | 3342 |

| C-H Stretch | Aromatic Ring | 3100 | 3095 |

| C=O Stretch | Amide | 1685 | 1680 |

| C-O Stretch | Methoxy (B1213986) Ether | 1250 | 1248 |

Note: The values presented are hypothetical examples to illustrate the typical correlation between theoretical predictions and experimental results for a molecule like this compound.

Molecules can exist in different spatial arrangements (conformations) due to rotation around single bonds, and as different structural isomers (tautomers) that can interconvert. nih.gov Computational methods can be used to explore these different forms and determine their relative stabilities by calculating their energies. For this compound, conformational analysis would involve studying the rotation around the C-C and C-N bonds to identify the most stable, low-energy conformers.

Tautomerism is also a possibility, particularly involving the amide and amino groups. Theoretical calculations can predict the relative energies of potential tautomers, such as an imino-alcohol form, to determine the predominant species under given conditions. nih.gov Studies on similar molecules have shown that the enol form is often thermodynamically and kinetically more stable than the keto tautomer in both the gas phase and in solution. nih.gov

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

While quantum mechanics provides high accuracy for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the vast conformational space of a molecule and simulating its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. mdpi.com This approach is invaluable for understanding the flexibility of this compound and identifying its preferred shapes.

The surrounding environment, particularly the solvent, can have a profound impact on a molecule's structure and dynamics. Computational models can account for solvent effects through implicit models, which treat the solvent as a continuous medium, or explicit models, where individual solvent molecules are included in the simulation. These simulations can reveal how interactions with solvent molecules, such as water, influence the conformational preferences of this compound, for example, by forming hydrogen bonds that stabilize certain conformations.

Molecular Docking and Ligand-Protein Interaction Studies (Pre-clinical/In Vitro Research Focus)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule, typically a protein receptor. mdpi.com This method is a cornerstone of structure-based drug design. mdpi.com For this compound, docking studies can identify potential protein targets and elucidate the molecular interactions that stabilize the ligand-protein complex.

The process involves placing the ligand in the binding site of a protein and using a scoring function to estimate the binding free energy. A lower binding energy (more negative score) generally indicates a more stable complex and higher binding affinity. nih.gov Analysis of the docked pose reveals key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, salt bridges, and cation-π interactions, which are crucial for binding. nih.govplos.org

Based on the structural features of this compound, which are present in other biologically active compounds, several protein families could be considered as potential targets. For instance, various acetamide (B32628) derivatives have been investigated as potential inhibitors of neurodegenerative enzymes like monoamine oxidase (MAO-A and MAO-B) and cholinesterases (AChE and BChE). nih.gov

Table 3: Potential Protein Targets and Illustrative Docking Results for this compound

| Protein Target | PDB ID | Therapeutic Area | Illustrative Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Monoamine Oxidase A (MAO-A) | 2Z5X | Neurology/Psychiatry | -7.5 | Tyr407, Phe208 (π-π stacking), Gln215 (H-bond) |

| Monoamine Oxidase B (MAO-B) | 2V5Z | Neurology (Parkinson's) | -7.9 | Tyr398, Tyr435 (π-cation), Ile199 (hydrophobic) |

| Acetylcholinesterase (AChE) | 4EY7 | Neurology (Alzheimer's) | -8.2 | Trp86, Tyr337 (π-π stacking), Ser203 (H-bond) |

| Butyrylcholinesterase (BChE) | 4BDS | Neurology (Alzheimer's) | -8.0 | Trp82 (π-π stacking), His438 (H-bond), Ala328 |

Disclaimer: This table is for illustrative purposes only. The protein targets are selected based on the activity of structurally related compounds. The binding energies and interacting residues are hypothetical examples of what a molecular docking study might reveal and are not based on experimental or calculated data for this compound.

These pre-clinical computational studies are vital for generating hypotheses about the mechanism of action and for prioritizing compounds for further experimental testing in the drug discovery pipeline.

Investigation of Binding Affinities to Hypothetical Biological Targets

Computational studies on acetamide derivatives have explored their binding affinities to various biological targets. While direct studies on this compound are limited, research on structurally similar compounds provides a foundation for understanding its potential interactions. For instance, in silico analyses of related acetamide compounds have been conducted to predict their antimicrobial effects by targeting essential enzymes in pathogens. acs.orgresearchgate.net

One such study focused on 2-chloro-N-(4-methoxyphenyl)acetamide and its interaction with DNA ligase, a crucial enzyme for microbial survival. acs.orgresearchgate.net Molecular docking simulations are employed to calculate the binding energy, which is a key indicator of the affinity between a ligand and its target protein. A lower binding energy suggests a more stable and favorable interaction. These computational models are instrumental in hypothesizing the potential efficacy of a compound and prioritizing it for further experimental validation.

| Compound | Hypothetical Target | Predicted Binding Affinity (kcal/mol) | Computational Method |

|---|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)acetamide | DNA Ligase | -6.5 | Molecular Docking |

Identification of Potential Binding Sites and Modes of Interaction

The identification of potential binding sites and the specific molecular interactions that stabilize the ligand-target complex are critical aspects of computational drug design. For acetamide derivatives, molecular docking studies have elucidated the probable binding modes within the active sites of hypothetical biological targets. These studies reveal the key amino acid residues involved in the interaction and the types of chemical bonds formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In the case of the interaction between 2-chloro-N-(4-methoxyphenyl)acetamide and DNA ligase, the in silico analysis identified the specific amino acid residues within the enzyme's binding pocket that form hydrogen bonds with the compound. acs.orgresearchgate.net These interactions are fundamental to the stability of the complex and are considered predictive of the compound's inhibitory potential. The methoxyphenyl and acetamide moieties of the molecule play crucial roles in orienting the compound within the binding site and forming these critical interactions.

| Compound | Hypothetical Target | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)acetamide | DNA Ligase | LysA:236, ArgA:204 | Hydrogen Bonding |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analog Design in Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used in drug discovery to predict the biological activity and physicochemical properties of compounds based on their molecular structure. These models establish a mathematical relationship between the chemical structure and the observed activity or property, enabling the design of new analogs with improved characteristics.

For acetamide derivatives, QSAR studies can be employed to correlate specific structural features with their antimicrobial or other biological activities. By analyzing a series of related compounds, these models can identify the key molecular descriptors—such as electronic, steric, and hydrophobic properties—that govern their efficacy. This information is invaluable for the rational design of new derivatives of this compound with potentially enhanced activity.

QSPR models, on the other hand, can predict important pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico drug-likeness analyses, such as those based on Lipinski's rule of five, are a form of QSPR that assess the potential of a compound to be an orally active drug in humans. For instance, the analysis of 2-chloro-N-(4-methoxyphenyl)acetamide indicated its compliance with these rules, suggesting it possesses drug-like properties. acs.orgresearchgate.net Such computational screenings are vital for prioritizing compounds in the early stages of drug development.

| Compound | Predicted Property | Result | Modeling Approach |

|---|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)acetamide | Drug-Likeness (Lipinski's Rule) | Compliant | QSPR |

Biochemical Interactions and Pre Clinical Mechanistic Investigations of 2 Amino 2 4 Methoxyphenyl Acetamide

In Vitro Enzyme Inhibition and Activation Studies

In vitro enzyme assays are fundamental in determining the potential of a compound to modulate the activity of specific enzymes. These studies are crucial for understanding a compound's mechanism of action and its potential therapeutic or toxic effects.

To date, no specific studies have been published detailing the kinetic analysis of enzyme modulation by 2-Amino-2-(4-methoxyphenyl)acetamide. Such an investigation would involve incubating the compound with a panel of enzymes and measuring the rate of the catalyzed reaction at various substrate and compound concentrations. This would allow for the determination of key kinetic parameters.

Should such studies be performed, the data would typically be presented in a format similar to the illustrative table below.

Illustrative Data Table: Kinetic Parameters of Enzyme X Inhibition by this compound

| Enzyme Target | Inhibition Type | Ki (μM) | IC50 (μM) |

| Enzyme X | Competitive | Data not available | Data not available |

| Enzyme Y | Non-competitive | Data not available | Data not available |

| Enzyme Z | Uncompetitive | Data not available | Data not available |

This table is for illustrative purposes only. No experimental data is currently available for this compound.

The identification of specific enzyme targets for this compound has not yet been reported in the scientific literature. High-throughput screening against a broad range of enzymes would be the initial step in identifying potential targets. Subsequent studies would then focus on confirming these interactions and characterizing the modulation profile (i.e., inhibition or activation). Research on other amino acid derivatives has shown inhibitory potential against digestive enzymes like α-amylase and α-glucosidase, suggesting a potential area of investigation for this compound.

Receptor Binding Assays and Ligand-Target Interactions in Cell-Free Systems

Receptor binding assays are essential for determining if a compound interacts with specific cellular receptors, which is a common mechanism of action for many drugs.

There is no publicly available data on the affinity and selectivity profile of this compound from biochemical assays. To determine this, competitive binding assays would be conducted using radiolabeled ligands known to bind to specific receptors. The ability of this compound to displace the radioligand would indicate its binding affinity (Ki). A broad screening panel of receptors would be necessary to establish a selectivity profile.

Illustrative Data Table: Receptor Binding Affinity of this compound

| Receptor Target | Ligand Displaced | Ki (nM) |

| Receptor A | [3H]-Ligand A | Data not available |

| Receptor B | [125I]-Ligand B | Data not available |

| Receptor C | [3H]-Ligand C | Data not available |

This table is for illustrative purposes only. No experimental data is currently available for this compound.

Cellular Uptake, Metabolism, and Subcellular Localization Studies in Cell Lines

Understanding how a compound enters cells, how it is metabolized, and where it localizes within the cell is critical for assessing its bioavailability and potential mechanism of action.

No studies have been published investigating the cellular uptake, transport mechanisms, or intracellular distribution of this compound. Such research would typically involve exposing cultured cell lines to the compound and measuring its concentration within the cells over time. The use of specific transport inhibitors can help elucidate the mechanisms of uptake (e.g., passive diffusion, active transport). Subcellular fractionation and fluorescence microscopy are common techniques to determine the intracellular localization of a compound. For instance, studies on methoxyphenyl phosphonium (B103445) dendrimers have shown mitochondrial accumulation, a property that could be explored for this compound.

Illustrative Data Table: Cellular Uptake and Localization of this compound in a Representative Cell Line

| Parameter | Result |

| Uptake Mechanism | Data not available |

| Primary Subcellular Localization | Data not available |

| Major Metabolites Identified | Data not available |

This table is for illustrative purposes only. No experimental data is currently available for this compound.

Modulation of Cellular Signaling Pathways in Pre-clinical Research Models

Information regarding the modulation of cellular signaling pathways by this compound in preclinical research models is not available in the current body of scientific literature. Broader research into phenylglycine derivatives has indicated potential interactions with neurotransmitter receptors, such as metabotropic glutamate (B1630785) receptors. For example, certain phenylglycine derivatives have been identified as antagonists of these receptors, suggesting a potential role in modulating glutamatergic signaling.

Additionally, studies on other complex aminoacetamide derivatives have shown engagement with key signaling pathways implicated in neuroinflammation and neurodegenerative diseases. One such study on a (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivative demonstrated the ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. However, it is crucial to emphasize that these findings pertain to structurally related but distinct molecules, and similar activity cannot be assumed for this compound without direct experimental evidence.

Role of this compound as a Mechanistic Probe for Biological Research

The use of this compound as a mechanistic probe in biological research has not been documented in the available literature. A mechanistic probe is a small molecule with a well-defined mechanism of action that can be used to investigate a specific biological process or target. Given the lack of detailed mechanistic studies on this compound, its utility as a specific probe is yet to be established.

For related phenylglycine derivatives that act as antagonists for metabotropic glutamate receptors, their role as mechanistic probes is to help elucidate the physiological and pathological functions of these receptors in the central nervous system. Similarly, some phenylglycinamide derivatives are being explored as multi-target agents for conditions like epilepsy, with mechanisms that include the inhibition of ion channels. These compounds, once fully characterized, could serve as probes to study the interplay between different neuronal excitability regulators.

Advanced Analytical Method Development for 2 Amino 2 4 Methoxyphenyl Acetamide in Research Matrices

Chromatographic Separation Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are fundamental in separating "2-Amino-2-(4-methoxyphenyl)acetamide" from impurities and complex matrices, enabling precise purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile compounds like "this compound". Method development often focuses on optimizing stationary phase, mobile phase composition, and detector settings to achieve desired separation and sensitivity.

For amino acid-like compounds, reverse-phase (RP) HPLC is a common approach. sielc.comwho.int A C18 column is frequently employed as the stationary phase. The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). sielc.comjocpr.com The pH of the aqueous buffer is a critical parameter that influences the retention and peak shape of ionizable compounds like "this compound". jocpr.com Isocratic elution, where the mobile phase composition remains constant, can be used for simpler separations, while gradient elution, with a changing mobile phase composition, is often necessary for complex samples. rsc.orgnih.gov

UV detection is commonly used for quantification, with the detection wavelength selected based on the compound's UV absorbance spectrum. rsc.orgnih.gov For "this compound", a wavelength around 200 nm may be suitable. rsc.org Method validation according to ICH guidelines ensures the reliability of the analytical procedure, assessing parameters such as linearity, precision, accuracy, and robustness. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 2.5 mM Potassium dihydrogen phosphate (B84403) (pH 2.85) B: Acetonitrile (75:25 A:B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 200 nm |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting conditions for method development, based on typical parameters for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique, but it requires the analyte to be volatile and thermally stable. Since "this compound" is a non-volatile amino acid derivative, derivatization is necessary to convert it into a form suitable for GC analysis. jfda-online.com

Common derivatization strategies for amino acids involve converting the polar amino and carboxyl groups into less polar, more volatile entities. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), is a widely used approach. northwestern.edu Acylation with reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) is another effective method. jfda-online.comnih.gov

The resulting derivatives can then be separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase. The mass spectrometer provides structural information based on the fragmentation patterns of the derivatized compound, allowing for confident identification and quantification. iosrjournals.org Isotopic dilution, using a stable isotope-labeled internal standard, can be employed for high precision and accuracy. northwestern.edu

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Compounds

| Reagent | Functional Groups Targeted | Key Features |

| MTBSTFA | Amines, hydroxyls, carboxyls | Forms stable t-butyldimethylsilyl (TBDMS) derivatives. northwestern.edu |

| MSTFA | Amines, hydroxyls, carboxyls | Forms trimethylsilyl (B98337) (TMS) derivatives. |

| PFPA | Amines, hydroxyls | Forms volatile pentafluoropropionyl derivatives. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace analysis in complex matrices like biological fluids. bioanalysis-zone.comnih.gov This technique is particularly well-suited for analyzing "this compound" without the need for derivatization. researchgate.netthermofisher.com

The LC separation is often performed using reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns. researchgate.net The use of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides excellent selectivity and sensitivity for quantification. bioanalysis-zone.com In MRM, a specific precursor ion (related to the molecular weight of the analyte) is selected and fragmented, and a specific product ion is then monitored. This highly specific transition minimizes interference from the matrix.

Method development for LC-MS/MS involves optimizing the chromatographic conditions to achieve good peak shape and retention, as well as tuning the mass spectrometer parameters (e.g., ionization source conditions, collision energy) to maximize the signal for the analyte. nih.gov LC-MS/MS offers the ability to quantify compounds at very low concentrations, often in the picogram to nanogram per milliliter range. bioanalysis-zone.com

Capillary Electrophoresis (CE) for Chiral Separation and Purity Assessment

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly powerful for the analysis of chiral compounds. dergipark.org.trspringernature.com Since "this compound" possesses a chiral center, CE can be employed to separate its enantiomers. This is crucial for research applications where the stereochemistry of the compound is important.

Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte. springernature.com Cyclodextrins and their derivatives are the most commonly used chiral selectors for this purpose. springernature.com The principle of separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different migration times. nih.gov

Besides chiral separations, CE can also be used for purity assessment. The high efficiency of CE allows for the separation of closely related impurities from the main compound. saspublishers.com Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be utilized depending on the specific analytical challenge. dergipark.org.tr

Electrochemical Detection Methods and Biosensor Development for Research Applications

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive compounds. dntb.gov.ua Amino acids containing easily oxidizable or reducible functional groups can be detected electrochemically. mdpi.com For "this compound", the phenolic ether and amino groups may exhibit electrochemical activity under certain conditions.

The development of an electrochemical sensor would involve modifying an electrode surface with a material that enhances the electrochemical response of the target analyte. researchgate.net This can lead to improved sensitivity and selectivity. mdpi.com

Biosensors represent a further advancement, where a biological recognition element (e.g., an enzyme) is coupled with a transducer to generate a signal upon interaction with the analyte. mdpi.com For example, an enzyme that specifically metabolizes "this compound" could be immobilized on an electrode. The enzymatic reaction would produce or consume an electroactive species, which is then detected. mdpi.com Such biosensors could offer high specificity for the target compound in complex research samples. mdpi.com

Hyphenated Techniques for Comprehensive Characterization in Mixtures

Hyphenated techniques, which involve the coupling of two or more analytical instruments, provide a wealth of information for the comprehensive characterization of compounds in complex mixtures. chemijournal.comresearchgate.net The combination of a separation technique with a spectroscopic detection method is particularly powerful. iosrjournals.orgijnrd.org

For "this compound", techniques like LC-UV-MS would be highly beneficial. researchgate.net This setup provides retention time data from the LC, UV spectral information from a diode array detector (DAD), and mass spectral data from the MS, all from a single injection. This multi-dimensional data facilitates the identification of the main compound and the characterization of unknown impurities. saspublishers.com

Other hyphenated techniques such as GC-MS (as discussed in 6.1.2) and CE-MS also play a significant role in modern analytical research. iosrjournals.orgsaspublishers.com The choice of the appropriate hyphenated technique depends on the nature of the sample and the specific analytical question being addressed. ijnrd.org

Applications of 2 Amino 2 4 Methoxyphenyl Acetamide in Medicinal Chemistry Research and Drug Discovery Paradigms

Utilization as a Privileged Scaffold in the Design of Novel Chemical Entities

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. mdpi.commdpi.com The 2-Amino-2-(4-methoxyphenyl)acetamide structure, with its combination of an aromatic ring, an amino group, and an acetamide (B32628) moiety, represents such a scaffold. This framework provides a versatile template for creating libraries of compounds with diverse physicochemical properties, which can be screened for a wide range of biological activities. mdpi.com The presence of multiple functional groups allows for systematic modifications to explore interactions with various biological receptors and enzymes.

Synthesis of Chemical Libraries Based on the this compound Core

The synthesis of chemical libraries is a cornerstone of modern drug discovery, enabling the rapid generation and screening of thousands of related compounds. The this compound core is well-suited for this approach, particularly through divergent synthesis. wikipedia.org In a divergent strategy, a common intermediate—in this case, the acetamide core—is treated with a variety of reactants to produce a diverse set of final products. wikipedia.orgresearchgate.net

Key modification points on the scaffold for library synthesis include:

The primary amine (-NH2): This group can be acylated, alkylated, or used in reductive amination to introduce a wide array of substituents.

The acetamide nitrogen: This site can be functionalized to create more complex amide derivatives.

The aromatic ring: The phenyl ring can be substituted with different functional groups (e.g., halogens, alkyls, nitro groups) to modulate electronic and steric properties.

This systematic modification allows researchers to efficiently explore the chemical space around the core scaffold to identify compounds with desired biological activity.

Table 1: Potential Modifications for Chemical Library Synthesis

| Scaffold Position | Type of Reaction | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Primary Amine | Acylation | Acid chlorides, Anhydrides | Secondary Amides |

| Primary Amine | Alkylation | Alkyl halides | Secondary/Tertiary Amines |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogens, Nitrating agents | Halogenated, Nitrated derivatives |

Structure-Activity Relationship (SAR) Studies for Target Engagement in In Vitro Research

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. drugdesign.org For derivatives of this compound, SAR studies involve synthesizing a series of analogues with specific structural changes and evaluating their impact on binding to a biological target or their effect in an in vitro assay.

For instance, in the development of antimicrobial agents, SAR studies on related acetamide derivatives have shown that the nature and position of substituents on the aromatic ring significantly influence activity. nih.govchemjournal.kz Research has indicated that introducing electron-withdrawing or electron-donating groups can alter the molecule's interaction with bacterial targets. nih.gov Similarly, modifications to the amide portion of the molecule can affect properties like hydrogen bonding capability, which is often crucial for target engagement. drugdesign.org

Table 2: Illustrative SAR Findings for Acetamide Derivatives in In Vitro Studies

| Compound Series | Modification Area | Observation | Potential Implication |

|---|---|---|---|

| Antimicrobial Acetamides | Phenyl Ring Substitution | Addition of electron-withdrawing groups (e.g., halogens) sometimes increases activity against certain bacterial strains. nih.gov | Enhanced binding to target enzyme or improved cell penetration. |

| Enzyme Inhibitors | Amino Group | Conversion of a primary amine to a secondary or tertiary amine can lead to a loss of activity. nih.gov | The primary amine may be a key hydrogen bond donor for receptor interaction. |

Role as a Key Intermediate in the Synthesis of Biologically Active Compounds

Beyond its direct use as a scaffold, this compound is a valuable key intermediate in the multi-step synthesis of more complex, biologically active molecules. nih.gov Its pre-functionalized structure allows chemists to bypass several synthetic steps, streamlining the path to a final target compound. For example, it can be a building block for creating novel heterocyclic systems or more elaborate peptide-like structures.

Convergent and Divergent Synthetic Strategies for Complex Molecular Architectures

The utility of this compound as an intermediate is highlighted in both convergent and divergent synthetic strategies.

Divergent Synthesis: As mentioned previously, this strategy begins with the core intermediate and "diverges" to create a library of related but distinct molecules. wikipedia.orgnih.gov This is highly efficient for exploring SAR and discovering new biological activities. researchgate.net Starting with this compound, chemists can apply a wide range of chemical reactions in parallel to quickly generate numerous derivatives for screening. wikipedia.org

Convergent Synthesis: In a convergent synthesis, different fragments of a complex target molecule are synthesized independently and then coupled together in the final stages. researchgate.net This approach is generally more efficient for building large, complex molecules than a linear synthesis. The this compound moiety could be synthesized as one of these key fragments, which is then joined with other separately prepared molecular pieces to form the final complex product.

Exploration of this compound Derivatives for Specific Pre-clinical Research Aims

Derivatives originating from the this compound scaffold have been investigated for various pre-clinical research objectives, particularly in the fields of microbiology and enzymology.

Research into related acetamide structures has demonstrated significant potential. For example, novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) have been synthesized and screened for in vitro antibacterial activity, with some compounds showing promising results against both Gram-positive and Gram-negative bacteria, comparable to the standard drug levofloxacin. nih.gov Other studies have shown that certain N-(4-methoxyphenyl)acetamide derivatives exhibit high fungicidal activity, completely inhibiting the growth of phytopathogens like Fusarium oxysporum at specific concentrations. chemjournal.kz Furthermore, synthetic amino acid derivatives have been explored as potential inhibitors of digestive enzymes such as α-amylase and α-glucosidase, which is a therapeutic strategy for managing metabolic disorders. mdpi.com

Table 3: Pre-clinical Research Aims of Related Acetamide Derivatives

| Derivative Class | Research Aim | Target/Organism | Key Finding |

|---|---|---|---|

| 2-Mercaptobenzothiazole Acetamides | Antibacterial | S. aureus, E. coli, P. aeruginosa | Some derivatives showed significant antibacterial activity comparable to levofloxacin. nih.gov |

| N-(4-methoxyphenyl)acetamide Dithiocarbamates | Antifungal | Fusarium oxysporum | A sodium dithiocarbamate (B8719985) derivative completely inhibited fungal growth at a 0.4% concentration. chemjournal.kz |

| N-(4-methoxyphenyl)acetamide Dithiocarbamates | Antibacterial | Pectobacterium carotovorum | Displayed a maximum inhibition zone of 18 mm at a 0.4% concentration. chemjournal.kz |

Contribution to Lead Optimization and Rational Drug Design Strategies in Research (excluding clinical outcomes)

The this compound scaffold is a valuable tool in lead optimization and rational drug design. mdpi.com After an initial "hit" compound is identified through screening, the lead optimization phase begins, where chemists systematically modify the molecule to improve its potency, selectivity, and pharmacokinetic properties.

Rational drug design involves using structural information about the biological target to guide these modifications. nih.govmdpi.com For example, if SAR studies (as described in 7.1.2) indicate that a specific region of the acetamide scaffold interacts with a hydrophobic pocket on a target enzyme, rational design would focus on adding or modifying lipophilic groups in that region to enhance binding affinity. drugdesign.org Computational tools, such as molecular docking and quantitative structure-activity relationship (3D-QSAR) modeling, can be used to predict which modifications are most likely to improve activity before they are synthesized, thus saving time and resources. nih.govmdpi.com The versatility of the this compound core allows for these iterative cycles of design, synthesis, and testing that are central to modern drug discovery.

Future Research Directions and Unaddressed Challenges Pertaining to 2 Amino 2 4 Methoxyphenyl Acetamide

Development of Novel Stereoselective Transformations and Asymmetric Syntheses

The presence of a chiral center at the α-carbon of 2-Amino-2-(4-methoxyphenyl)acetamide means that its stereochemistry can profoundly influence its biological activity. The synthesis of single enantiomers is, therefore, a critical challenge. While classical resolution methods can separate racemic mixtures, they are often inefficient. Future research must focus on developing novel asymmetric syntheses that can selectively produce the desired (R)- or (S)-enantiomer.

Unaddressed challenges in this area include the development of highly efficient and selective catalytic systems. Current methods for creating chiral α-amino acids often face hurdles such as low yields and the need for toxic reagents. nih.gov Future strategies could involve:

Transition Metal Catalysis: Exploring novel chiral ligands for transition metals (e.g., iridium, ruthenium) could enable highly enantioselective hydrogenation or amination reactions. nih.govnih.gov The development of catalysts that are effective for N-alkyl imines, which can be challenging substrates, is a particular area of need. nih.gov

Organocatalysis: Designing new chiral organocatalysts, such as cinchona alkaloid derivatives, offers a metal-free alternative for asymmetric reactions like the aza-Henry reaction, providing a pathway to chiral α-amino amides from simple aldehydes. rsc.org

Enzymatic and Biocatalytic Routes: Utilizing enzymes to produce enantiomerically pure non-proteinogenic amino acids presents a green and highly selective alternative to chemical synthesis. nih.gov However, a significant challenge is the high cost of cofactors required for large-scale production, necessitating further research into cofactor recycling systems and enzyme immobilization. nih.gov

A key goal is the creation of synthetic routes that are not only stereoselective but also atom-economical and scalable, a persistent challenge in the synthesis of non-proteinogenic amino acids. nih.gov

Integration with Advanced Bioorthogonal Chemistry Methodologies

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov Integrating this compound into this framework could unlock powerful tools for studying biological systems. This compound could be utilized as a non-canonical amino acid (ncAA), an amino acid not naturally found in proteins. acs.orgresearchgate.net

To achieve this, the molecule must first be modified to include a "bioorthogonal handle"—a chemical group like an azide (B81097) or an alkyne. acs.org Future research would involve synthesizing derivatives of this compound bearing these handles. Once synthesized, these derivatives could be incorporated into proteins in living cells, enabling a wide range of applications: researchgate.net

Protein Labeling and Imaging: The bioorthogonal handle on the incorporated amino acid would allow for its specific reaction with a probe molecule (e.g., a fluorophore), enabling researchers to visualize, track, and characterize proteins in their native environment. researchgate.netmdpi.com

Probing Protein Interactions: By attaching affinity tags or crosslinkers via bioorthogonal reactions, it may be possible to identify the interaction partners of specific proteins within the cell.

A significant challenge is ensuring that the cellular machinery recognizes the modified amino acid and incorporates it into proteins. This often requires engineering the corresponding aminoacyl-tRNA synthetase to accept the unnatural substrate. nih.gov Furthermore, the kinetics of the bioorthogonal reaction must be fast and the reagents non-toxic to be effective in living systems. mdpi.com The future of this field lies in expanding the toolkit of bioorthogonal reactions and applying them to answer complex biological questions. acs.orgnih.govnih.gov

Exploration of Undiscovered Biochemical Interactions and Novel Biological Targets in Research Models

While some biological activities of related acetamides have been reported, the full spectrum of biochemical interactions for this compound remains largely uncharted territory. A crucial future direction is the systematic exploration of its biological targets to uncover its mechanism of action and potential therapeutic applications.